molecular formula C7H5BF3KN2 B13456402 Potassium trifluoro(1H-indazol-6-yl)borate

Potassium trifluoro(1H-indazol-6-yl)borate

Cat. No.: B13456402
M. Wt: 224.03 g/mol
InChI Key: SAHOLZOWPAWCQG-UHFFFAOYSA-N
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Description

Potassium trifluoro(1H-indazol-6-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group attached to an indazole ring, which imparts stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(1H-indazol-6-yl)borate typically involves the reaction of 1H-indazole with a boron trifluoride source in the presence of a potassium base. One common method is the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent hydrolysis of the boron trifluoride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(1H-indazol-6-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Potassium trifluoro(1H-indazol-6-yl)borate has several applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro(1H-indazol-6-yl)borate exerts its effects is primarily through its role as a nucleophilic reagent in chemical reactions. The trifluoroborate group facilitates the transfer of the indazole moiety to electrophilic centers, enabling the formation of new chemical bonds. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(1H-indazol-6-yl)borate is unique due to its specific indazole structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. Its ability to participate in a wide range of chemical reactions, particularly in forming carbon-carbon bonds, makes it a versatile and valuable reagent in both academic and industrial settings.

Properties

Molecular Formula

C7H5BF3KN2

Molecular Weight

224.03 g/mol

IUPAC Name

potassium;trifluoro(1H-indazol-6-yl)boranuide

InChI

InChI=1S/C7H5BF3N2.K/c9-8(10,11)6-2-1-5-4-12-13-7(5)3-6;/h1-4H,(H,12,13);/q-1;+1

InChI Key

SAHOLZOWPAWCQG-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(C=C1)C=NN2)(F)(F)F.[K+]

Origin of Product

United States

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